3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Overview

Description

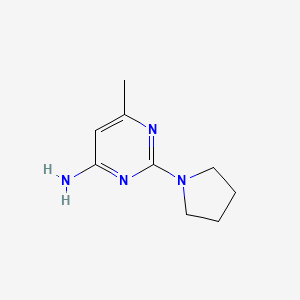

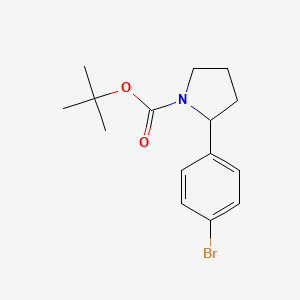

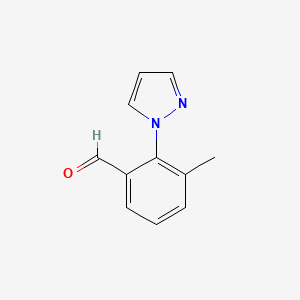

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is an organic compound used in scientific experiments as a chemical intermediate . It has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol .

Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A study also mentioned the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The molecular structure of this compound consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.13±0.1 g/cm3 and a predicted boiling point of 337.2±30.0 °C . The melting point and flash point are not available .Scientific Research Applications

Antihyperglycemic Agents

Research has identified compounds related to 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde as potent antihyperglycemic agents. These agents have demonstrated effectiveness in reducing plasma glucose levels in diabetic mice, providing a potential therapeutic avenue for diabetes treatment (Kees et al., 1996).

Glucokinase Activators

Compounds structurally similar to this compound have been identified as potent glucokinase activators. These compounds enhance glucose uptake and glucokinase activity in rat hepatocytes, presenting a promising strategy for managing type 2 diabetes (Park et al., 2014).

Cytoprotective Antiulcer Activity

Pyrazol-1-yl derivatives, which are structurally related to this compound, have been synthesized and evaluated for their cytoprotective antiulcer activity. These compounds have shown significant inhibitory effects on HCl-ethanol-induced and water-immersion stress-induced ulcers in rats (Ikeda et al., 1996).

Metabolism and Toxicity Studies

Studies on benzaldehyde derivatives have explored their metabolism and toxicity in animal models. These studies provide insights into the biological processing of such compounds and their potential toxicological impacts, contributing to the understanding of their safety and therapeutic implications (Seutter-Berlage et al., 1981).

Obesity Management

A pyrazole derivative of xanthohumol has been studied for its potential in managing diet-induced obesity and insulin resistance. This compound has shown promising results in improving glucose tolerance, decreasing weight gain, and increasing energy expenditure in high-fat diet-fed mice, indicating its potential as a therapeutic agent for obesity and related metabolic disorders (Paraiso et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, have been shown to be cytotoxic to several human cell lines .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that leads to cytotoxic effects .

Biochemical Pathways

It has been observed that some pyrazole derivatives activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .

Result of Action

It has been observed that some pyrazole derivatives have cytotoxic effects on human cell lines .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and enzymes are often mediated through binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type. In cancer cell lines, this compound has been observed to induce apoptosis through the activation of p53-mediated pathways . Additionally, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to alterations in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing chromatin structure .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is an important consideration for the safe and effective use of this compound in therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound are critical for its biological activity and therapeutic potential .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its interaction with target biomolecules and subsequent modulation of cellular processes .

Properties

IUPAC Name |

3-methyl-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-4-2-5-10(8-14)11(9)13-7-3-6-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFMKGAOKKFDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)